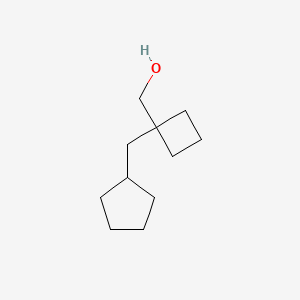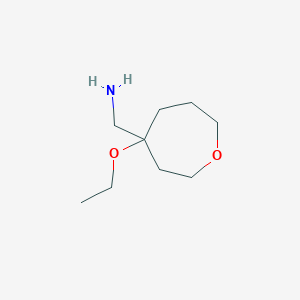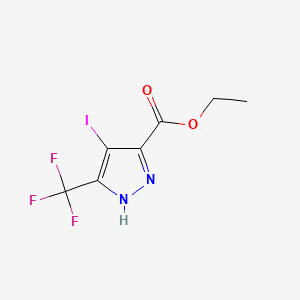
4-(2-Aminobutoxy)butanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminobutoxy)butanoic acid hydrochloride is a chemical compound with the molecular formula C8H18ClNO3 and a molecular weight of 211.6864 . This compound is known for its unique structure, which includes an aminobutoxy group attached to a butanoic acid backbone. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4-(2-Aminobutoxy)butanoic acid hydrochloride typically involves several steps. One common method includes the reaction of butanoic acid with an aminobutoxy compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
4-(2-Aminobutoxy)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds or alter its functional groups.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
4-(2-Aminobutoxy)butanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers use it to study biochemical pathways and interactions due to its unique structure.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminobutoxy)butanoic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-(2-Aminobutoxy)butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-(2-Aminobutoxy)butanoic acid: Lacks the hydrochloride group, which may affect its solubility and reactivity.
2-Aminobutoxybutanoic acid derivatives:
Propiedades
Fórmula molecular |
C8H18ClNO3 |
|---|---|
Peso molecular |
211.68 g/mol |
Nombre IUPAC |
4-(2-aminobutoxy)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-2-7(9)6-12-5-3-4-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H |
Clave InChI |
MESASZXHWWHNLD-UHFFFAOYSA-N |
SMILES canónico |
CCC(COCCCC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)





